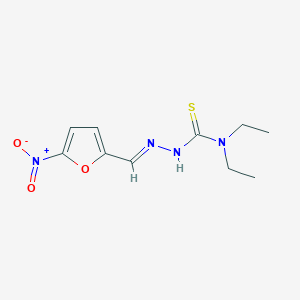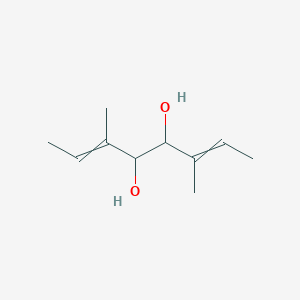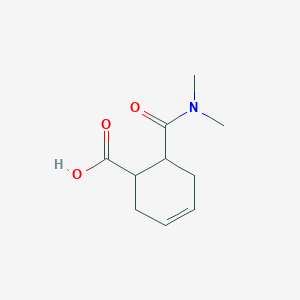
6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, also known as DCC, is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications. DCC is a cyclic amino acid derivative that has a unique structure and properties that make it a useful tool in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is not fully understood. However, it is believed that 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid acts as a nucleophile in various chemical reactions, such as amidation and esterification. 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid can also act as a chiral auxiliary in asymmetric synthesis by facilitating the formation of chiral compounds.
Biochemical and Physiological Effects:
6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has also been shown to have antifungal and antibacterial properties. Additionally, 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid in lab experiments is its ease of synthesis and availability. 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is also a relatively stable compound that can be stored for long periods without degradation. However, 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has some limitations, such as its low solubility in water, which can make it difficult to use in aqueous reactions.
Orientations Futures
There are several future directions for research on 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. One area of interest is the development of new synthetic methods for 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid that can improve its yield and purity. Another area of interest is the investigation of 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid's potential as a drug candidate for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid and its potential applications in various fields of science.
Conclusion:
In conclusion, 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a unique chemical compound that has gained significant attention in the field of scientific research due to its various potential applications. 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has been used as a building block in the synthesis of various natural products and pharmaceuticals, as well as a chiral auxiliary in asymmetric synthesis. 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has also been shown to have various biochemical and physiological effects, such as inhibiting the activity of acetylcholinesterase and having anti-inflammatory effects. While 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has some limitations, such as its low solubility in water, it remains a useful tool in various areas of scientific research.
Méthodes De Synthèse
The synthesis of 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid involves the reaction of cyclohex-3-ene-1-carboxylic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid as a white crystalline solid with a high yield. The synthesis method of 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various natural products and pharmaceuticals. 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has also been used as a chiral auxiliary in asymmetric synthesis. Additionally, 6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has been used as a ligand in metal-catalyzed reactions, as well as a reagent in peptide synthesis.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
6-(dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
Clé InChI |
RUAGRISAYPWYIU-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CC=CCC1C(=O)O |
SMILES canonique |
CN(C)C(=O)C1CC=CCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



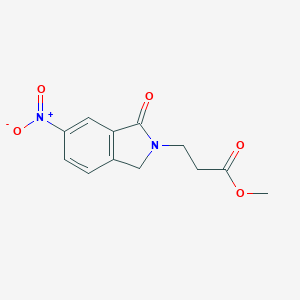


![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)
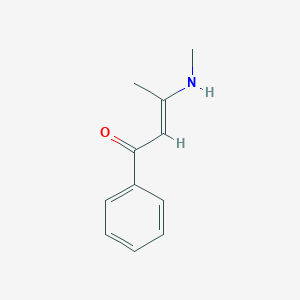

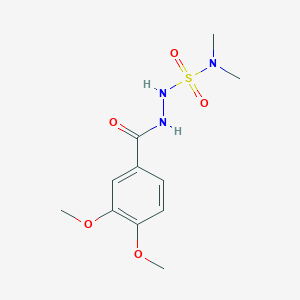
![3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid](/img/structure/B228114.png)

